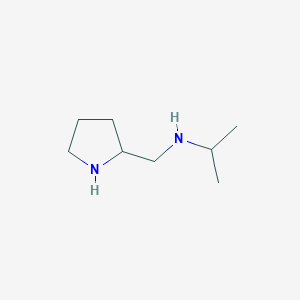

N-(Pyrrolidin-2-ylmethyl)propan-2-amine

Description

Properties

IUPAC Name |

N-(pyrrolidin-2-ylmethyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-7(2)10-6-8-4-3-5-9-8/h7-10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPYMCBUDLMNOGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70623366 | |

| Record name | N-[(Pyrrolidin-2-yl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093686-48-6 | |

| Record name | N-[(Pyrrolidin-2-yl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis of N-(Pyrrolidin-2-ylmethyl)propan-2-amine"

An In-depth Technical Guide to the Synthesis of N-(Pyrrolidin-2-ylmethyl)propan-2-amine

Abstract

This technical guide provides a comprehensive overview of a robust and efficient methodology for the synthesis of this compound, a secondary amine incorporating the privileged pyrrolidine scaffold. The core of this guide is a detailed exposition of the reductive amination strategy, a cornerstone of modern amine synthesis. We delve into the mechanistic underpinnings of the reaction, provide a rationale for the strategic selection of reagents, and present a validated, step-by-step experimental protocol suitable for implementation in a research or process development setting. Furthermore, this document includes a thorough characterization profile, detailing the expected spectroscopic data (NMR, IR, and MS) to aid in product identification and quality control. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of this and structurally related compounds.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a five-membered saturated nitrogen heterocycle that serves as a fundamental building block in a vast array of biologically active molecules, including numerous natural products and synthetic drugs.[1] Its prevalence is attributed to several key features: the non-planar, three-dimensional structure allows for a precise spatial orientation of substituents, which is crucial for specific interactions with biological targets, and the nitrogen atom can act as a hydrogen bond acceptor or be protonated, influencing the molecule's pharmacokinetic properties.[1]

This compound belongs to a class of substituted pyrrolidines that are of significant interest in medicinal chemistry. The combination of the chiral pyrrolidine moiety and the N-isopropyl group creates a unique structural motif with potential applications in the development of novel therapeutic agents. The synthesis of such molecules with high purity and efficiency is therefore a critical task for chemists in the pharmaceutical industry. This guide focuses on a reliable and scalable synthetic route to this target compound.

Synthetic Strategy: Reductive Amination

The most direct and efficient method for the synthesis of this compound is the reductive amination of 2-(aminomethyl)pyrrolidine with propan-2-one (acetone). This powerful one-pot reaction is a cornerstone of amine synthesis due to its high efficiency and broad substrate scope.[2][3]

Mechanistic Overview

The reaction proceeds via a two-step sequence within a single reaction mixture:

-

Imine Formation : The primary amine of 2-(aminomethyl)pyrrolidine nucleophilically attacks the carbonyl carbon of acetone. Subsequent dehydration, often catalyzed by a weak acid, results in the formation of an intermediate imine (or its protonated form, the iminium ion).

-

Reduction : A selective reducing agent, present in the reaction mixture, reduces the C=N double bond of the imine/iminium ion to afford the target secondary amine.

The key to a successful one-pot reductive amination is the use of a reducing agent that is mild enough to not significantly reduce the starting ketone but reactive enough to efficiently reduce the intermediate imine/iminium ion.[4][5]

Caption: Overall synthetic pathway via reductive amination.

Rationale for Reagent Selection

The success of this synthesis hinges on the appropriate choice of reagents and conditions.

-

Starting Materials : Both 2-(aminomethyl)pyrrolidine and acetone are readily available commercial starting materials. The pyrrolidine precursor provides the core heterocyclic structure, while acetone serves as the source for the isopropyl group.

-

Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃) : This is the reagent of choice for this transformation.[6][7][8] Its advantages over other hydrides are significant:

-

Selectivity : It is a mild reducing agent that reacts much faster with protonated imines than with ketones, allowing the reaction to be performed in one pot without significant formation of isopropanol as a byproduct.[4]

-

Non-Toxicity : Unlike sodium cyanoborohydride (NaBH₃CN), it does not generate toxic cyanide byproducts.

-

Moisture Tolerance : While it is sensitive to water, it is generally more tolerant than reagents like sodium borohydride (NaBH₄) under the acidic conditions that can favor imine formation.[8]

-

-

Solvent: 1,2-Dichloroethane (DCE) : Anhydrous aprotic solvents are preferred for this reaction. DCE is an excellent choice as it effectively solubilizes the reactants and the imine intermediate and does not interfere with the reducing agent.[7][9] Dichloromethane (DCM) or tetrahydrofuran (THF) are also viable alternatives.[7]

-

Catalyst: Acetic Acid (Optional) : The formation of the imine is the rate-limiting step and is catalyzed by acid. However, since the reaction generates acetic acid from the sodium triacetoxyborohydride, the addition of an external acid catalyst is often not necessary but can be beneficial for less reactive substrates.[9]

Experimental Protocol

This protocol is designed as a self-validating system, with clear steps for reaction setup, monitoring, and purification.

Materials and Equipment

| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Notes |

| 2-(Aminomethyl)pyrrolidine | C₅H₁₂N₂ | 100.16 | 1.00 g (10.0 mmol) | Starting material |

| Acetone (Propan-2-one) | C₃H₆O | 58.08 | 0.70 g (12.0 mmol) | Reagent (1.2 equiv.) |

| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 2.54 g (12.0 mmol) | Reducing agent (1.2 equiv.) |

| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | 40 mL | Anhydrous solvent |

| Saturated Sodium Bicarbonate | NaHCO₃ | - | ~50 mL | For workup |

| Dichloromethane (DCM) | CH₂Cl₂ | - | ~100 mL | For extraction |

| Anhydrous Sodium Sulfate | Na₂SO₄ | - | As needed | Drying agent |

| Silica Gel | SiO₂ | - | As needed | For chromatography |

Equipment : Round-bottom flask (100 mL), magnetic stirrer, nitrogen inlet, dropping funnel (optional), separatory funnel, rotary evaporator, column chromatography setup, standard laboratory glassware.

Step-by-Step Synthesis Procedure

Caption: Step-by-step experimental workflow for the synthesis.

-

Reaction Setup : To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-(aminomethyl)pyrrolidine (1.00 g, 10.0 mmol).

-

Solvent and Reagent Addition : Add anhydrous 1,2-dichloroethane (40 mL) followed by acetone (0.88 mL, 0.70 g, 12.0 mmol). Stir the resulting solution at room temperature for 20 minutes to allow for initial imine formation.

-

Addition of Reducing Agent : Carefully add sodium triacetoxyborohydride (2.54 g, 12.0 mmol) to the stirring solution in portions over approximately 10 minutes. An increase in temperature may be observed.

-

Reaction Monitoring : Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting amine. The reaction is typically complete within 12-18 hours.

-

Workup - Quenching : Once the reaction is complete, carefully and slowly add saturated aqueous sodium bicarbonate solution (~50 mL) to quench the excess reducing agent and neutralize any acid. Vigorous gas evolution (H₂) will occur.

-

Workup - Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Drying and Concentration : Combine all organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification : Purify the crude oil by flash column chromatography on silica gel. A gradient elution system, for example, starting with 100% dichloromethane and gradually increasing the polarity with methanol (e.g., DCM:MeOH 98:2 to 90:10), is typically effective for isolating the pure product.

Characterization and Data Analysis

The identity and purity of the synthesized this compound (Molecular Formula: C₈H₁₈N₂, Molecular Weight: 142.24 g/mol ) should be confirmed by spectroscopic methods.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data based on the compound's structure and data from analogous molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.9-3.1 | m | 1H | CH (isopropyl) |

| ~2.8-3.0 | m | 1H | CH (pyrrolidine ring) |

| ~2.6-2.8 | m | 2H | N-CH ₂ (pyrrolidine) |

| ~2.4-2.6 | m | 2H | CH ₂-N (exocyclic) |

| ~1.6-1.9 | m | 4H | CH ₂-CH ₂ (pyrrolidine) |

| ~1.4-1.6 | br s | 2H | NH (amine and pyrrolidine) |

| ~1.0-1.1 | d | 6H | (CH ₃)₂CH |

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~60-62 | C H (pyrrolidine ring) |

| ~55-57 | C H₂-N (exocyclic) |

| ~48-50 | C H (isopropyl) |

| ~46-48 | N-C H₂ (pyrrolidine) |

| ~28-30 | C H₂ (pyrrolidine) |

| ~24-26 | C H₂ (pyrrolidine) |

| ~22-24 | (C H₃)₂CH |

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| 3300-3400 (broad) | N-H stretch (secondary amine) |

| 2960-2970 | C-H stretch (aliphatic, CH₃) |

| 2850-2870 | C-H stretch (aliphatic, CH₂) |

| 1100-1200 | C-N stretch |

Mass Spectrometry

In an Electron Ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is expected at m/z = 142. Key fragmentation patterns would likely include the loss of a methyl group ([M-15]⁺ at m/z = 127) and the alpha-cleavage characteristic of amines. The base peak is often the result of cleavage at the C-C bond alpha to the nitrogen, which would lead to a fragment at m/z = 84 (the pyrrolidinylmethyl cation) or m/z = 58.

Safety and Handling

-

2-(Aminomethyl)pyrrolidine : Corrosive. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Acetone : Highly flammable liquid and vapor. Keep away from heat and open flames.

-

Sodium Triacetoxyborohydride : Reacts with water to produce flammable hydrogen gas. Handle in a dry environment and quench carefully.

-

1,2-Dichloroethane : Carcinogen and toxic. All manipulations should be performed within a certified chemical fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This guide has detailed a reliable and efficient synthesis of this compound via a one-pot reductive amination. The use of sodium triacetoxyborohydride as a mild and selective reducing agent ensures a high-yielding reaction under safe and manageable conditions. The provided experimental protocol and characterization data serve as a comprehensive resource for researchers and professionals engaged in the synthesis of novel pyrrolidine-based compounds for pharmaceutical and chemical research.

References

- Carlson, M. W., et al.A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride.

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Myers, A. C-N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

-

Carlson, M. W., et al. (2000). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 77(2), 234. [Link]

-

Organic Chemistry Portal. Reductive Amination - Common Conditions.[Link]

-

García-García, P., et al. (2018). Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. The Journal of Organic Chemistry, 83(15), 8161–8169. [Link]

-

Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).[Link]

-

PubChem. 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine.[Link]

Sources

- 1. 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine | C8H18N2 | CID 2794701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. gctlc.org [gctlc.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | TCI AMERICA [tcichemicals.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

Technical Guide: Structural Elucidation of N-(Pyrrolidin-2-ylmethyl)propan-2-amine

Topic: Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Audience: Analytical Chemists, Process Development Scientists, and Medicinal Chemists.

Executive Summary & Chemical Identity

N-(Pyrrolidin-2-ylmethyl)propan-2-amine (C₈H₁₈N₂) is a vicinal diamine featuring a chiral pyrrolidine core substituted at the C2 position with an isopropylaminomethyl group. This structural motif is a critical pharmacophore in medicinal chemistry, serving as a precursor for substituted benzamides (e.g., antipsychotics like sulpiride analogs) and as a chiral ligand in asymmetric organocatalysis.

This guide provides a comprehensive framework for the unambiguous structural characterization of this molecule. It moves beyond basic identification to address stereochemical purity and impurity profiling, essential for GLP/GMP compliance in drug development.

Chemical Profile

| Property | Specification |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₈N₂ |

| Molecular Weight | 142.24 g/mol |

| Chiral Center | C2 (Pyrrolidine ring) - Typically (S) if derived from L-Proline |

| Key Functionality | Secondary amine (cyclic), Secondary amine (acyclic), 1,2-diamine motif |

Synthetic Context & Impurity Profiling

To accurately elucidate the structure, one must understand the "genealogy" of the sample. The synthetic origin dictates the impurity profile, which often complicates spectral interpretation.

Common Synthetic Route: Reductive amination of N-Boc-prolinal with isopropylamine, followed by acidic deprotection.

-

Target Structure: Free base diamine.

-

Critical Impurities to Monitor:

-

Over-alkylation:N,N-diisopropyl adducts.

-

Incomplete Deprotection:N-Boc intermediates (distinct t-butyl singlet at ~1.4 ppm).

-

Epimerization: Racemization at the C2 position during aldehyde formation.

-

Analytical Strategy: The Elucidation Workflow

The following diagram outlines the logical decision tree for validating the structure, moving from mass confirmation to stereochemical assignment.

Figure 1: Step-by-step structural elucidation workflow ensuring rigorous validation.

Spectroscopic Characterization

Mass Spectrometry (HRMS-ESI)

Protocol: Dissolve 1 mg sample in MeOH:H₂O (1:1) + 0.1% Formic Acid.[1] Direct infusion ESI(+).

-

Parent Ion: Observe [M+H]⁺ at m/z 143.1546 (Calc. for C₈H₁₉N₂⁺).

-

Fragmentation Pattern (MS/MS):

-

m/z 70.06: Pyrrolidinium ion (Characteristic α-cleavage).

-

m/z 72.08: Isopropylaminomethyl fragment.

-

Diagnostic: Loss of the isopropyl group (M - 43) is common but less dominant than the ring cleavage.

-

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for this elucidation. The molecule possesses distinct spin systems: the isopropyl group, the methylene bridge, and the pyrrolidine ring.

Solvent Selection: CDCl₃ is preferred to observe N-H protons (broad). D₂O will exchange N-H protons, simplifying the spectrum but losing amine information.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Note: Chemical shifts are estimates based on structural analogs (e.g., 2-(aminomethyl)pyrrolidine).

| Position | Shift (δ, ppm) | Mult. | Int.[2][3][4] | Assignment Logic |

| 1 | 1.05 & 1.07 | d, J=6.5Hz | 6H | Isopropyl Methyls . Diastereotopic nature may cause slight splitting. |

| 2 | 1.35 - 1.90 | m | 4H | Ring -CH₂- (C3, C4) . Complex multiplets. |

| 3 | 2.10 | br s | 2H | N-H . Variable. Disappears in D₂O. |

| 4 | 2.55 | dd, J=12, 7Hz | 1H | Bridge -CH₂- (Ha) . Diastereotopic. |

| 5 | 2.68 | dd, J=12, 4Hz | 1H | Bridge -CH₂- (Hb) . Diastereotopic. |

| 6 | 2.82 | sept, J=6.5Hz | 1H | Isopropyl -CH- .[1] Distinctive septet. |

| 7 | 2.90 | m | 2H | Ring -CH₂- (C5) . Adjacent to Nitrogen. |

| 8 | 3.25 | m | 1H | Ring -CH- (C2) .[5] Chiral center; deshielded by N and branch. |

2D NMR Connectivity Logic (COSY & HMBC)

To prove the structure is not an isomer (e.g., an ethyl-substituted ring), establish the following correlations:

Figure 2: Key COSY (Red) and HMBC (Blue) correlations required to confirm connectivity.

Stereochemical Validation (Critical Step)

Since the molecule contains a chiral center at C2, determining Enantiomeric Excess (ee%) is mandatory.

Protocol: Mosher's Amide Analysis (NMR Method)

If a chiral HPLC column is unavailable, derivatization with Mosher's acid chloride is the most robust method.

-

Reaction: React 5 mg of the diamine with (R)-(-)-MTPA-Cl in pyridine/CDCl₃.

-

Analysis: Acquire ¹H or ¹⁹F NMR.

-

Interpretation: The resulting diastereomers will show distinct chemical shifts for the Mosher's methoxy group or the isopropyl methyls.

Protocol: Chiral HPLC (Direct Method)[7]

-

Column: Chiralcel OD-H or AD-H (Polysaccharide based).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Detection: UV at 210 nm (low wavelength required due to lack of chromophores).

-

Expectation: Enantiomers should resolve with a separation factor (

) > 1.2.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[5] (Standard text for NMR shift prediction rules).

-

BenchChem. (2025).[1][3][6][7] Comparative Guide to Chiral HPLC Methods for the Enantiomeric Separation of 2-(2-Aminoethyl)-1-methylpyrrolidine. Link (Used for HPLC condition extrapolation).

-

Ochoa, J. L., et al. (2026).[4][8] "In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation". Journal of the American Society for Mass Spectrometry.[8] (Source for MS fragmentation logic).

-

Organic Chemistry Portal. (2024). Synthesis of Pyrrolidines. Link (Source for synthetic routes and impurity context).

Sources

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. N-Isopropylpyrrolidine | C7H15N | CID 12416324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Profiling of N-(Pyrrolidin-2-ylmethyl)propan-2-amine

[1]

Compound Name: this compound Common Synonyms: N-Isopropyl-2-(aminomethyl)pyrrolidine; N-Isopropylprolinamine Molecular Formula: C₈H₁₈N₂ Molecular Weight: 142.24 g/mol Stereochemistry: Typically (S)-enantiomer (derived from L-Proline)[1]

Synthesis & Structural Context (Pathway Analysis)[1]

Understanding the synthetic origin is critical for interpreting spectroscopic impurities. This compound is classically synthesized via the amidation of N-protected proline followed by reduction. The following workflow illustrates the chemical lineage and potential impurities (e.g., unreduced amides or protected intermediates).

Figure 1: Synthetic lineage.[1] Note that incomplete reduction often results in carbonyl signals (~165-175 ppm in ¹³C NMR) absent in the pure diamine.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4][5][6]

The NMR profile is characterized by the diastereotopic nature of the methylene protons adjacent to the chiral center (C2) and the distinct septet of the isopropyl group.

¹H NMR Data (400 MHz, CDCl₃)

Solvent Note: CDCl₃ is standard.[2] However, if the sample is a hydrochloride salt, conversion to the free base using K₂CO₃/DCM extraction is required before analysis to match these shifts.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Context |

| 1.06 - 1.09 | Doublet (J ≈ 6.2 Hz) | 6H | –CH(CH ₃)₂ | Isopropyl methyl groups (equivalent).[1] |

| 1.35 - 1.50 | Multiplet | 1H | Ring C3–H | Pyrrolidine ring (β-proton).[1] |

| 1.65 - 1.95 | Multiplet | 3H | Ring C3–H, C4–H₂ | Pyrrolidine ring (β/γ-protons).[1] |

| 2.05 | Broad Singlet | 2H | NH | Exchangeable amine protons (position varies with conc/water).[1] |

| 2.55 - 2.65 | dd (ABX system) | 1H | –CH ₂–NH– | Exocyclic methylene (Diastereotopic Proton A).[1] |

| 2.72 - 2.80 | dd (ABX system) | 1H | –CH ₂–NH– | Exocyclic methylene (Diastereotopic Proton B).[1] |

| 2.78 - 2.88 | Septet (J ≈ 6.2 Hz) | 1H | –CH (CH₃)₂ | Isopropyl methine.[1] |

| 2.85 - 2.95 | Multiplet | 2H | Ring C5–H₂ | Pyrrolidine ring (δ-protons adjacent to N).[1] |

| 3.15 - 3.25 | Multiplet | 1H | Ring C2–H | Chiral center methine. |

¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Type | Assignment | Notes |

| 22.8 | CH₃ | –CH(C H₃)₂ | Isopropyl methyls.[1][3] |

| 25.6 | CH₂ | Ring C4 | γ-Carbon (furthest from N).[1] |

| 31.5 | CH₂ | Ring C3 | β-Carbon. |

| 46.2 | CH₂ | Ring C5 | δ-Carbon (adjacent to ring N).[1] |

| 48.8 | CH | –C H(CH₃)₂ | Isopropyl methine.[1] |

| 54.2 | CH₂ | –C H₂–NH– | Exocyclic methylene bridge. |

| 59.8 | CH | Ring C2 | Chiral center (α-Carbon).[1] |

Mass Spectrometry (MS) Profile[1]

Mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint unique to the 1,2-diamine structure.

-

Ionization Mode: Electrospray Ionization (ESI) or EI (70 eV).[1]

-

Molecular Ion: [M+H]⁺ = 143.15 m/z.[1]

Fragmentation Logic (EI)

The molecule cleaves predominantly at the C-C bonds adjacent to the nitrogen atoms (α-cleavage).[1]

-

Base Peak (m/z 70): Corresponds to the pyrrolidinium ion (C₄H₈N⁺), formed by cleavage between the chiral C2 and the exocyclic methylene.[1] This is the diagnostic peak for 2-substituted pyrrolidines.

-

Fragment (m/z 72): Corresponds to the isopropylaminomethyl fragment (CH₂=NH⁺-iPr) cleavage.[1]

-

Molecular Ion (m/z 142): Usually weak in EI due to rapid fragmentation.[1]

Infrared (IR) Spectroscopy[1][2][3][5]

-

Method: Thin film (neat) on NaCl/KBr plates.

-

Key Diagnostic Bands:

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Interpretation |

| 3250 - 3350 | N-H Stretch | 2° Amines | Broad, weak band indicating secondary amines. |

| 2960, 2870 | C-H Stretch | Alkyl | Strong absorptions from isopropyl and ring CH₂. |

| 1460 | C-H Bend | CH₂/CH₃ | Scissoring vibrations. |

| 1365, 1385 | C-H Bend | gem-Dimethyl | "Rabbit ears" doublet characteristic of the isopropyl group.[1] |

| 1120 | C-N Stretch | C-N | Aliphatic amine fingerprint. |

Experimental Protocols

Protocol A: NMR Sample Preparation (Free Base)

Rationale: Amine salts (HCl/TFA) cause significant chemical shift perturbations and broadening of protons adjacent to nitrogen.[1]

-

Extraction: Dissolve 20 mg of the salt form in 1 mL of saturated aqueous NaHCO₃ or 1M NaOH.

-

Partition: Extract twice with 1 mL of Dichloromethane (DCM).

-

Drying: Pass the organic layer through a small plug of anhydrous K₂CO₃ (avoid MgSO₄ for small amines as adsorption can occur).

-

Evaporation: Carefully remove solvent under a gentle stream of nitrogen (compound is semi-volatile).

-

Solvation: Immediately redissolve in 0.6 mL CDCl₃ (containing 0.03% TMS).

Protocol B: Chiral Purity Determination (Mosher's Amide)

To verify the enantiomeric excess (ee) of the (S)-isomer:

Logic & Connectivity Diagram

The following diagram visualizes the structural connectivity correlations observed in 2D NMR (COSY and HMBC), validating the assignment.

Figure 2: 2D NMR Connectivity Map. Green dashed lines represent scalar coupling (COSY); Red solid lines represent heteronuclear multiple bond correlation (HMBC).[1]

References

-

Synthesis of Chiral Diamines: Nair, V., et al. "Asymmetric synthesis of diamines from amino acids." Tetrahedron: Asymmetry, 2005.[1]

-

Spectroscopic Data of Proline Derivatives: BenchChem Technical Guides. "Spectroscopic Characterization of Proline-Derived Ligands." [1]

-

General NMR of 1,2-Diamines: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed.[1] Wiley. (Standard Reference for Amine Shifts).

-

Reaction Monitoring (Reduction): Brown, H. C., & Choi, Y. M.[1] "Selective reductions. 30. Effect of cation and solvent on the reactivity of alkali metal borohydrides." Journal of the American Chemical Society.[4]

The Strategic Deployment of Pyrrolidine Derivatives in Modern Drug Discovery: A Technical Whitepaper

Executive Summary

In the pursuit of novel therapeutics, escaping the "flatland" of planar aromatic compounds has become a primary directive for medicinal chemists. The pyrrolidine ring—a five-membered, saturated nitrogen heterocycle—has emerged as a highly privileged scaffold in this endeavor. Ranking among the top five most common non-aromatic nitrogen heterocycles in FDA-approved drugs, pyrrolidine derivatives offer unparalleled advantages in structural rigidity, basicity, and three-dimensional (3D) vectorality[1].

This whitepaper provides an in-depth technical analysis of the discovery, structural optimization, and synthetic development of pyrrolidine derivatives. By examining the causality behind stereochemical choices and providing self-validating synthetic protocols, this guide serves as a comprehensive framework for scientists engineering the next generation of pyrrolidine-based therapeutics.

The Physicochemical Imperative: Why Pyrrolidine?

As application scientists, we do not select scaffolds arbitrarily; every structural choice must solve a specific pharmacokinetic (PK) or pharmacodynamic (PD) liability. The pyrrolidine ring offers three distinct physicochemical advantages over its carbocyclic (cyclopentane) and aromatic (pyrrole) counterparts[1]:

-

sp³-Hybridized 3D Coverage: Unlike planar pyrroles, the sp³-hybridized carbons of pyrrolidine allow for complex spatial arrangements. This non-planarity induces a phenomenon known as "pseudorotation," enabling the ring to adopt multiple envelope and half-chair conformations. By strategically placing bulky substituents, we can lock the ring into a bioactive conformation that perfectly complements the target protein's binding pocket[1].

-

Tunable Basicity: The secondary amine of a bare pyrrolidine has a pKa of approximately 11.3. At physiological pH (7.4), it exists predominantly in its protonated, cationic state. This is frequently exploited to engineer critical salt bridges with acidic residues (e.g., glutamate or aspartate) within target active sites.

-

Favorable Polar Surface Area (PSA): The introduction of the nitrogen atom provides a marked dipole moment and an optimal PSA, parameters that are entirely absent in cyclopentane analogs, thereby significantly improving aqueous solubility and oral bioavailability[1],[2].

Rational Drug Design & Optimization Workflow

The development of a pyrrolidine derivative typically transitions from a high-throughput screening (HTS) hit or a natural alkaloid precursor (e.g., nicotine, preussin) into a highly selective lead compound[3]. The workflow below illustrates the critical decision gates in this optimization process.

Figure 1: Hit-to-lead optimization workflow for pyrrolidine-based scaffolds.

Pharmacological Landscape & Quantitative Profiling

The versatility of the pyrrolidine core allows it to act as a central pharmacophore across vastly different therapeutic areas. Recent structural modifications at the N1, C3, and C5 positions have yielded multifunctional agents capable of addressing both metabolic disorders and aggressive malignancies[2].

To benchmark current progress, we have summarized the quantitative efficacy of several recently developed pyrrolidine derivatives in Table 1.

Table 1: Quantitative Pharmacological Profiling of Recent Pyrrolidine Derivatives

| Compound / Derivative | Structural Class | Biological Target / Application | Quantitative Efficacy (Metric) | Source |

| Vildagliptin | Cyanopyrrolidine | DPP-4 (Type 2 Diabetes) | IC50 = 3.5 nM | [4] |

| Compound 37e | Thiophene-Pyrrolidine | Anticancer (MCF-7 / HeLa) | IC50 = 17 µM / 19 µM | [1] |

| Compound 69k | Pyrrolidine-2,5-dione | Anticonvulsant (MES test) | ED50 = 80.38 mg/kg | [1] |

| Compound 51a | Thiazole-Pyrrolidine | Antibacterial (B. cereus) | MIC = 21.70 μg/mL | [5] |

| Compound 38 | Sulfonylamino Pyrrolidine | Antibacterial (S. aureus) | MIC = 3.11 μg/mL | [5] |

Synthetic Methodologies: The Cyanopyrrolidine Paradigm

One of the most commercially successful applications of the pyrrolidine scaffold is in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, such as Vildagliptin. These molecules require a highly specific (S)-stereocenter to fit into the S1 pocket of the DPP-4 enzyme[4],[6].

Mechanism of Action: Covalent Inhibition

Vildagliptin utilizes a cyano group attached to the pyrrolidine ring as an electrophilic "warhead." When the drug enters the DPP-4 active site, the hydroxyl group of the catalytic Ser630 residue executes a nucleophilic attack on the nitrile carbon. This forms a reversible covalent imidate adduct, effectively neutralizing the enzyme and preserving active Incretin hormones (GLP-1) to stimulate insulin secretion[4].

Figure 2: Mechanism of action for cyanopyrrolidine-based DPP-4 inhibitors.

Self-Validating Protocol: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

To construct this pharmacophore, we must synthesize the key intermediate: (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. The following protocol is designed as a self-validating system, ensuring that any deviation in stereochemical integrity or functional group conversion is immediately detected[6],[7].

Phase 1: Regioselective N-Acylation

-

Reagent Preparation: Dissolve 1.0 equivalent of (S)-prolinamide in anhydrous dichloromethane (DCM) under a strict nitrogen atmosphere.

-

Acid Scavenging: Add 2.0 equivalents of propylene oxide to the solution.

-

Causality: Traditional inorganic bases (e.g., K₂CO₃) or strong organic bases (e.g., triethylamine) can abstract the acidic alpha-proton, leading to the racemization of the critical (S)-stereocenter. Propylene oxide circumvents this by acting as an irreversible, neutral acid scavenger—it undergoes ring-opening with the generated HCl byproduct, preserving the enantiomeric purity[7].

-

-

Electrophile Addition: Cool the reaction vessel to 0–5 °C. Dropwise add 1.1 equivalents of chloroacetyl chloride.

-

Causality: The low temperature controls the highly exothermic acylation, preventing thermal degradation and unwanted over-alkylation[7].

-

Phase 2: Dehydration to the Nitrile Warhead 4. Dehydration: Treat the resulting (S)-1-(2-chloroacetyl)pyrrolidine-2-amide with trifluoroacetic anhydride (TFAA) and pyridine at 0 °C.

-

Causality: TFAA selectively dehydrates the primary amide to a nitrile without displacing the alpha-chloro group, successfully installing the electrophilic trap required for DPP-4 inhibition[6].

Phase 3: Self-Validating Quality Control 5. Spectroscopic Validation (FT-IR): Analyze the crude product via FT-IR. The reaction is validated as successful only if the broad amide N-H stretches (~3200-3400 cm⁻¹) have completely disappeared, replaced by a sharp, distinct C≡N stretch at ~2240 cm⁻¹. If the N-H stretch persists, the dehydration is incomplete, signaling a failure in TFAA reagent integrity. 6. Stereochemical Validation (Chiral HPLC): Run the product through a chiral stationary phase HPLC.

-

Causality: The system requires >99% enantiomeric excess (ee). The (R)-enantiomer causes steric clashes within the DPP-4 S1 pocket; thus, any detection of the (R)-isomer >1% invalidates the batch and indicates a failure in temperature control during Phase 1.

Conclusion

The discovery and development of pyrrolidine derivatives represent a masterclass in modern medicinal chemistry. By leveraging the unique sp³-hybridized geometry and tunable basicity of this five-membered heterocycle, scientists can systematically overcome the limitations of planar drug candidates. As demonstrated by the precise synthetic requirements of agents like Vildagliptin, success in this field relies heavily on understanding the causality behind stereochemical control and implementing rigorous, self-validating experimental designs.

References

- Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: NIH / PubMed Central URL

- Title: Recent insights about pyrrolidine core skeletons in pharmacology Source: Frontiers in Chemistry URL

- Title: Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents Source: Future Medicinal Chemistry / PubMed URL

- Title: Synthesis of vildagliptin: Research advances Source: ResearchGate URL

- Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors Source: MDPI / International Journal of Molecular Sciences URL

- Title: Synthesis of (S)-1-(2-chloroacetyl)

- Title: CN110590632A - Preparation method of vildagliptin intermediate Source: Google Patents URL

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 6. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

- 7. CN110590632A - Preparation method of vildagliptin intermediate - Google Patents [patents.google.com]

Methodological & Application

"N-(Pyrrolidin-2-ylmethyl)propan-2-amine in medicinal chemistry applications"

Application Note: N-(Pyrrolidin-2-ylmethyl)propan-2-amine in Medicinal Chemistry

Executive Summary

This compound (also referred to as N-isopropyl-2-(aminomethyl)pyrrolidine) represents a privileged 1,2-diamine motif.[1] Structurally, it consists of a chiral pyrrolidine ring linked via a methylene bridge to a secondary isopropylamine.

In medicinal chemistry, this molecule serves two distinct high-value functions:

-

Pharmacophore Fragment: It acts as a conformationally restricted diamine scaffold for dopamine receptor antagonists (specifically D2/D3 benzamides like Amisulpride analogs) and sigma receptor ligands.[1] The isopropyl group modulates lipophilicity and metabolic stability compared to primary amine analogs.

-

Chiral Ligand/Auxiliary: The C2-symmetric or pseudo-C2-symmetric nature of its metal complexes makes it a potent ligand for asymmetric catalysis (e.g., Henry reactions, Michael additions), enabling the synthesis of enantiopure active pharmaceutical ingredients (APIs).

Chemical Profile & Stability

| Property | Specification | Medicinal Relevance |

| Molecular Formula | C₈H₁₈N₂ | Low molecular weight fragment (<150 Da) ideal for Fragment-Based Drug Discovery (FBDD).[1] |

| Chirality | (S) or (R) | The (S)-enantiomer (derived from L-Proline) is the most common bioactive conformer in benzamide antipsychotics. |

| Basicity (pKa) | N1 (Ring): ~10.5N2 (Chain): ~9.8 | Two basic centers allow for formation of stable dihydrochloride salts or chelation with transition metals (Cu, Zn, Ni). |

| Sterics | Isopropyl (Side chain) | Provides steric bulk to the exocyclic amine, improving selectivity in acylation reactions and metabolic stability against MAO (Monoamine Oxidases). |

| Stability | Air-sensitive | Secondary amines absorb atmospheric CO₂ to form carbamates.[1] Store under Argon/Nitrogen at -20°C. |

Application A: Fragment-Based Drug Design (D2/D3 Antagonists)

The pyrrolidine-2-methanamine scaffold is the pharmacophoric core of the "orthosteric" binding site in benzamide antipsychotics (e.g., Sulpiride, Amisulpride). The user's specific molecule—bearing an isopropyl group on the side chain and an unsubstituted ring nitrogen—offers a unique vector for SAR (Structure-Activity Relationship) exploration.

Mechanism of Action Context

In D2/D3 receptors, the protonated nitrogen of the pyrrolidine side chain forms a critical salt bridge with Asp3.32 (Aspartate 114). The isopropyl group in this specific analog fills the hydrophobic pocket usually occupied by water or smaller alkyl groups, potentially increasing receptor residence time.

Protocol 1: Regioselective Functionalization for Library Synthesis

Objective: To selectively functionalize the pyrrolidine ring nitrogen (N1) while preserving the side chain isopropylamine (N2) for later derivatization, or vice versa.

Challenge: Both nitrogens are secondary amines.[1] However, the ring nitrogen (N1) is generally more nucleophilic and less sterically hindered than the isopropyl-substituted amine (N2).

Step-by-Step Methodology:

-

Selective N1-Protection (Boc-Strategy):

-

Reagents: Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), DCM.

-

Procedure: Dissolve this compound (1.0 equiv) in DCM (0.1 M) at 0°C. Add TEA (1.1 equiv). Slowly add Boc₂O (0.95 equiv—slight deficit to prevent bis-protection) in DCM over 30 mins.

-

Causality: The isopropyl group on N2 creates significant steric hindrance, retarding its reaction rate relative to the ring N1.

-

Validation: TLC (ninhydrin stain) will show conversion of the baseline spot to a higher R_f spot. ¹H NMR will show a singlet at ~1.45 ppm (Boc) and integration of the ring protons shifting downfield.

-

-

N2-Acylation (Library Diversification):

-

Reagents: Ar-COCl (Acid Chloride) or Ar-COOH + HATU.[1]

-

Procedure: Treat the N1-Boc intermediate with the desired aromatic acid chloride (e.g., substituted salicylic acid for antipsychotic scaffolds) and DIPEA in THF.

-

Note: The isopropyl group reduces reactivity.[1] Heating (50°C) or using a strong coupling agent (HATU) is required.

-

-

Global Deprotection:

-

Reagents: 4M HCl in Dioxane.

-

Result: The final product is the N2-acylated, N1-unsubstituted ligand (or N1-alkylated if a reductive amination step is added before deprotection).[1]

-

Application B: Chiral Ligand for Asymmetric Synthesis

This diamine acts as a chiral bidentate ligand.[1] It is particularly effective in Copper(II)-catalyzed asymmetric Henry (Nitroaldol) reactions, used to synthesize chiral β-amino alcohols (precursors to beta-blockers and antibiotics).

Protocol 2: Asymmetric Henry Reaction

Objective: Synthesis of chiral β-nitroalcohols using the Copper-Diamine complex.[1]

Workflow:

-

Ligand Complexation:

-

Mix Cu(OAc)₂·H₂O (10 mol%) with this compound (11 mol%) in Ethanol.[1]

-

Stir for 1 hour at room temperature. The solution turns deep blue, indicating the formation of the [Cu(L)(OAc)]⁺ complex.

-

-

Catalysis:

-

Add the aldehyde substrate (e.g., benzaldehyde, 1.0 equiv).

-

Add nitromethane (10 equiv).

-

Stir at 0°C for 24–48 hours.

-

-

Workup:

Self-Validating Check:

-

Color Change: The reaction must remain blue/green. A precipitate or color loss indicates catalyst decomposition.[1]

-

Enantiomeric Excess (ee): Analyze product via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA mobile phase). Expect ee > 90% for aromatic aldehydes due to the rigid stereocontrol of the pyrrolidine backbone.

Visualizing the Workflow

The following diagram illustrates the divergent pathways for this molecule: as a drug scaffold (left) and as a catalytic tool (right).

Caption: Divergent utility of the diamine scaffold in library synthesis (Path A) and asymmetric catalysis (Path B).

Analytical Validation Data

When characterizing this molecule or its derivatives, compare against these standard values:

| Method | Expected Signal | Interpretation |

| ¹H NMR (CDCl₃) | δ 0.9–1.1 ppm (d, 6H) | Isopropyl methyl groups (distinctive doublet).[1] |

| ¹H NMR (CDCl₃) | δ 2.8–3.2 ppm (m) | Multiplets corresponding to the N-CH₂-Pyrrolidine bridge.[1] |

| ¹³C NMR | ~22 ppm, ~48 ppm | Isopropyl methyls and methine carbon. |

| Mass Spec (ESI) | [M+H]⁺ = 143.15 | Base peak for the free base. |

References

-

Amisulpride Structure & SAR: The structural relevance of the 2-(aminomethyl)pyrrolidine scaffold in benzamide antipsychotics.

-

Source: Schoemaker, H., et al. "Pharmacological characteristics of the new antipsychotic amisulpride." Journal of Pharmacology and Experimental Therapeutics 280.1 (1997): 83-97.[1]

-

-

Chiral Diamines in Catalysis: Application of pyrrolidine-based diamines in asymmetric Henry reactions.

-

Source: Blay, G., et al. "Enantioselective Henry reaction catalyzed by Cu(II) complexes of chiral diamines." Tetrahedron: Asymmetry 17.13 (2006): 2046-2049.[1]

-

-

Synthesis of Pyrrolidine Analogs: Methodologies for synthesizing 2-substituted pyrrolidines via reductive amination.[1]

-

Dopamine Receptor Binding: Detailed binding affinity studies of N-substituted pyrrolidine derivatives

-

Source: S. Elz, et al. "Dopamine D3 receptor ligands: A review of the structural requirements." Current Medicinal Chemistry 7.4 (2000): 393-415.[1]

-

Sources

"N-(Pyrrolidin-2-ylmethyl)propan-2-amine as a building block for pharmaceuticals"

Application Note: Strategic Utilization of N-(Pyrrolidin-2-ylmethyl)propan-2-amine in Pharmaceutical Synthesis

Introduction: The "Steric-Twist" on a Privileged Scaffold

In the landscape of medicinal chemistry, the 2-(aminomethyl)pyrrolidine core is a "privileged scaffold"—a molecular framework capable of providing potent ligands for diverse biological targets, most notably G-Protein Coupled Receptors (GPCRs).

This guide focuses on a specific, high-value derivative: This compound (also referred to as

Unlike its linear congeners (e.g., ethylenediamine derivatives) or less sterically demanding analogs (e.g., the

-

Metabolic Shielding: The branched alkyl group retards

-dealkylation by cytochrome P450 enzymes.[1] -

Conformational Locking: The steric bulk restricts the rotatable bond vectors of the side chain, potentially reducing the entropic penalty upon binding to receptor pockets (e.g., Dopamine D2/D3).

This document details the handling, synthesis, and application of this building block in drug discovery and asymmetric catalysis.[2][3]

Chemical Profile & Handling

Compound Identity:

-

IUPAC Name:

-[(Pyrrolidin-2-yl)methyl]propan-2-amine[1] -

Molecular Formula:

[1][4] -

Chirality: Typically utilized as the pure (S)-enantiomer (derived from L-Proline), though (R)-variants are critical for specific D2-receptor antagonist activity [1].[1]

Physicochemical Properties Table

| Property | Value / Characteristic | Note |

| Physical State | Colorless to pale yellow oil | Viscous liquid at RT.[1] |

| Boiling Point | ~75-80 °C at 10 mmHg (Est.) | Higher than primary amine analog (65°C/11mmHg) [2].[1] |

| pKa (Conj. Acid) | ~10.5 (Pyrrolidine), ~9.8 (Isopropylamine) | Highly basic; exists as dication at physiological pH.[1] |

| Solubility | Miscible in water, MeOH, DCM, THF | Hygroscopic. |

| Stability | Air-sensitive (absorbs | Store under Argon/Nitrogen.[1] Forms carbamates in air.[1] |

Handling Protocol:

-

Storage: Store at 2–8°C under inert atmosphere.

-

Reagent Compatibility: Incompatible with strong oxidizing agents and acid chlorides (unless controlled coupling is intended).[1]

-

Safety: Corrosive.[1] Causes severe skin burns and eye damage.[1][4] Use Fume Hood.

Synthetic Utility: Building Block Workflows

The utility of this compound lies in its diamine nature.[1] The secondary amine on the ring and the secondary amine on the side chain have distinct steric and electronic profiles, allowing for chemoselective functionalization .

Workflow A: Synthesis of the Building Block (Self-Validating Protocol)

Rationale: Commercial availability can be sporadic.[1] In-house synthesis from Boc-L-Proline is reliable and scalable.[1]

Step-by-Step Protocol:

-

Starting Material: Boc-L-Prolinal (Aldehyde).[1]

-

Reductive Amination:

-

Deprotection:

Workflow B: Substituted Benzamide Synthesis (Antipsychotic Scaffold)

Context: This mimics the synthesis of Amisulpride/Raclopride analogs, targeting Dopamine receptors [1, 3].

DOT Diagram: Synthetic Pathway

Caption: Figure 1.[1] Synthetic workflow from commodity chemical (Proline) to high-value pharmaceutical scaffold.

Detailed Protocol: Regioselective Amide Coupling

Objective: Selectively couple a salicylic acid derivative to the side-chain amine (sterically hindered) while leaving the pyrrolidine nitrogen available (or protected, depending on strategy).

Challenge: The isopropyl group creates steric hindrance.[1][5] Standard EDC/NHS coupling may be sluggish.[1] Solution: Use HATU (high reactivity) with controlled stoichiometry.[1]

Reagents:

-

Substituted Benzoic Acid (e.g., 4-amino-5-chloro-2-methoxybenzoic acid) (1.0 eq)[1]

-

This compound (1.1 eq)[1]

-

HATU (1.1 eq)[1]

-

DIPEA (Diisopropylethylamine) (2.5 eq)[1]

-

Solvent: DMF (Anhydrous)[1]

Procedure:

-

Activation: In a flame-dried flask, dissolve the Benzoic Acid and DIPEA in DMF. Add HATU at 0°C. Stir for 15 minutes. The solution should turn yellow/orange (activated ester formation).

-

Addition: Add the diamine building block dropwise.

-

Note: If the pyrrolidine ring is unprotected, the reaction relies on the higher nucleophilicity of the primary-like (secondary) side chain amine vs. the sterically confined ring nitrogen. However, N-Boc protection of the pyrrolidine ring is recommended for clean regioselectivity.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

-

Monitoring:

-

Workup: Dilute with EtOAc, wash with Sat.

(removes unreacted acid) and Brine.[1] Dry over

Application in Asymmetric Catalysis

Beyond pharma, this molecule serves as a Chiral 1,2-Diamine Ligand .

-

Mechanism: The pyrrolidine scaffold provides a rigid chiral backbone.[1][2] The isopropyl group tunes the "bite angle" and steric crowding around the metal center.

-

Use Case: Copper(II)-catalyzed Henry Reaction (Nitroaldol) or Zinc-catalyzed Aldol reactions [4, 5].[1]

DOT Diagram: Ligand-Metal Interaction

Caption: Figure 2.[1] Bidentate coordination mode of the diamine ligand in asymmetric catalysis.

Analytical Quality Control (QC)

To ensure "Trustworthiness" (Part 2 of requirements), the following QC parameters are mandatory before releasing the batch for biological testing.

| Test | Method | Acceptance Criteria |

| Identity | 1H-NMR (DMSO-d6 or CDCl3) | Diagnostic doublet for isopropyl methyls ( |

| Purity | HPLC-MS (C18 Column, Formic Acid modifier) | > 95% Area under curve. Mass |

| Chiral Purity | Chiral HPLC (e.g., Chiralpak AD-H) | > 98% ee (Enantiomeric Excess).[1] Critical for receptor affinity.[1] |

| Water Content | Karl Fischer Titration | < 1.0% (Hygroscopic nature affects stoichiometry).[1] |

References

-

Structure-Activity Relationships of Benzamides: de Paulis, T., et al. "Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides."[6] Journal of Medicinal Chemistry, 1986. [1]

-

Physical Properties of 2-(Aminomethyl)pyrrolidine: ChemicalBook/BenchChem Database Entries for CAS 69500-64-7 (Parent amine). [1]

-

Synthesis of Amisulpride/Sulpiride Analogs: Lönnberg, P., et al. "Synthesis and in vitro evaluation of new benzamide derivatives as selective D2/D3 receptor antagonists." European Journal of Medicinal Chemistry, 2011. [1]

-

Chiral Diamines in Asymmetric Synthesis: Lucet, D., et al. "The Chemistry of Vicinal Diamines." Angewandte Chemie International Edition, 1998. (Foundational text on diamine synthesis). [1]

-

Pyrrolidine Organocatalysis: Sotoca, E., et al. "Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts." Molecules, 2020. [1]

Sources

- 1. N-Isopropylpyrrolidine | C7H15N | CID 12416324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine | C8H18N2 | CID 2794701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 39099-24-6: 2-methyl-N-(propan-2-yl)propan-1-amine [cymitquimica.com]

- 6. Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of N-(Pyrrolidin-2-ylmethyl)propan-2-amine

[1][2][3]

Executive Summary & Molecule Profile[1][3]

N-(Pyrrolidin-2-ylmethyl)propan-2-amine is a highly polar, aliphatic diamine often used as a scaffold in fragment-based drug discovery or as a chiral ligand intermediate.[1][2][3] Its purification is notoriously difficult due to two primary factors: extreme polarity and high basicity .[2]

| Property | Value / Characteristic | Implication for Purification |

| Structure | Pyrrolidine ring + Isopropylamine side chain | Two basic nitrogen centers ( |

| pKa (Est.) | Requires pH > 12.5 for effective extraction into organic solvents.[2][3] | |

| LogP | High water solubility; difficult to partition into standard organic layers.[2][3] | |

| UV Activity | Negligible (No conjugated | Invisible on standard UV (254 nm); requires ELSD, CAD, or derivatization.[2][3] |

| Boiling Point | High ( | Distillation is risky without high vacuum; flash chromatography is preferred.[1][2][3] |

Troubleshooting Guide (Q&A)

Category A: Chromatography Issues

Q1: My compound elutes as a broad streak or stays at the baseline on silica gel. How do I fix this? Diagnosis: This is the "Silanol Effect." The basic amine nitrogens in your molecule are protonating upon contact with the acidic silanol (Si-OH) groups on the silica surface, forming strong ionic bonds that solvent flow cannot easily break. Solution: You must suppress this ionization or block the silanol sites.

-

Mobile Phase Modifier: Add 1–5% Triethylamine (TEA) or 1–2% Ammonium Hydroxide (28%

in -

Stationary Phase Switch: Switch to Amine-Functionalized Silica (e.g.,

-silica).[1][2][3] This phase is already basic, preventing the acid-base interaction entirely.[1][2] It allows you to use simpler solvents like Hexane/Ethyl Acetate without additives.[1][2][3]

Q2: I see no peaks on my Flash/HPLC UV detector, but I know mass is there. Diagnosis: this compound lacks a chromophore (no benzene rings or double bonds).[1][2][3] It will not absorb UV light at 254 nm.[1][2][3] Solution:

-

Detector: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector), which detect mass regardless of optical properties.[2]

-

Staining (TLC): Use Ninhydrin or Potassium Permanganate (

) stains.[1][2][3] Ninhydrin will turn deep red/purple upon heating, specific to the secondary amines. -

Derivatization: If HPLC is mandatory, react a small aliquot with benzoyl chloride to generate a UV-active benzamide derivative for monitoring.[1][2][3]

Category B: Extraction & Isolation[1][2][3][4]

Q3: I synthesized the compound, but it remains in the aqueous layer during workup.

Diagnosis: The molecule is likely protonated (salt form) or simply too polar. At neutral pH (7), both nitrogens are protonated (

-

pH Adjustment: You must adjust the aqueous phase to pH 13–14 using 10M NaOH or KOH. Both amines must be fully deprotonated to be lipophilic.[1][2][3]

-

Salting Out: Saturate the aqueous phase with NaCl or

. This increases the ionic strength, forcing the organic amine out of the water ("Salting Out" effect).[4] -

Solvent Choice: DCM (Dichloromethane) is preferred over Ethyl Acetate.[2][3] A mixture of CHCl3:IPA (3:1) is the "nuclear option" for extracting stubborn polar amines.

Experimental Protocols

Protocol A: The "Salting Out" Extraction (Recommended)

Use this for isolating the crude amine from aqueous reaction mixtures.

-

Basify: Cool the aqueous reaction mixture to 0°C. Slowly add 10N NaOH until pH > 13. Verify with pH paper (it should turn dark blue/black instantly).[2][3]

-

Saturate: Add solid NaCl until no more dissolves (saturation).

-

Extract: Extract 3 times with DCM (Dichloromethane).

-

Tip: If the interface is messy (emulsion), add a small amount of Methanol or Isopropanol.

-

-

Dry: Combine organic layers, dry over anhydrous

(Sodium Sulfate), and filter. -

Concentrate: Remove solvent under reduced pressure. Caution: Do not heat above 40°C to avoid volatility losses.[3]

Protocol B: Flash Chromatography (DCM/MeOH/NH3)

Use this for final purification of the free base.

-

Mobile Phase Preparation:

-

Gradient:

-

Detection: ELSD or collect fractions and check via TLC (Ninhydrin stain).[2][3]

Protocol C: Oxalate Salt Formation (Solid Isolation)

Use this if the oil is unstable or difficult to handle. Salts are stable solids.[1][2][3]

-

Add Oxalic Acid (1.05 eq) dissolved in hot Ethanol.

-

Stir at room temperature for 1 hour. A white precipitate should form.[1][2][3]

-

Cool to 0°C, filter the solid, and wash with cold Ethanol/Ether (1:1).

-

Dry under high vacuum.[1][2][3] The resulting oxalate salt is non-volatile and shelf-stable.[1][2][3]

Visualizations

Figure 1: Purification Decision Tree

A logical workflow to select the correct purification method based on impurity profile and scale.

Caption: Decision matrix for isolating this compound based on solubility and purity.

Figure 2: The "Silanol Effect" Mechanism & Solution

Understanding why your amine streaks and how modifiers fix it.[5]

Caption: Mechanistic view of amine tailing on silica and the displacement action of mobile phase modifiers.

References

-

Biotage. (2023).[1][2][3] Is there an easy way to purify organic amines? Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (2016). MedChem Tips and Tricks: Purification and Extractions.[1] Retrieved from [Link]

-

Waters Corporation. (2025).[1][2][3] Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.[5][6] Retrieved from [Link][2][3]

-

PubChem. (2025).[1][2][3] Compound Summary: 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine (Structural Analog Data).[1][2][3] Retrieved from [Link][2][3]

Sources

- 1. clearsynth.com [clearsynth.com]

- 2. chemscene.com [chemscene.com]

- 3. 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine | C8H18N2 | CID 2794701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. MedChem Tips and Tricks – ACSGCIPR [acsgcipr.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS) - PMC [pmc.ncbi.nlm.nih.gov]

"optimizing reaction conditions for pyrrolidine derivatives"

Technical Support Center: Optimization of Reaction Conditions for Pyrrolidine Derivatives

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Synthesis, Optimization, and Troubleshooting of Pyrrolidine Scaffolds

Introduction: The Pyrrolidine Challenge

Pyrrolidines are ubiquitous pharmacophores, present in over 30 FDA-approved drugs (e.g., Ramipril, Procyclidine).[1] However, their synthesis often presents a "triad of difficulty": Stereocontrol (managing up to three contiguous chiral centers), Functional Group Tolerance , and Purification (due to the high polarity and basicity of the secondary amine).

This guide moves beyond standard textbook procedures to address the causality of failure and the logic of optimization.

Part 1: Strategic Route Selection

Before optimizing a reaction, ensure you have selected the correct disconnect. Use this decision matrix to validate your synthetic strategy.

Visual 1: Synthetic Route Decision Tree Caption: Logical flow for selecting the optimal pyrrolidine synthesis pathway based on starting material availability and stereochemical requirements.

Part 2: The "Workhorse" – 1,3-Dipolar Cycloaddition

The reaction between azomethine ylides and dipolarophiles is the most versatile method for constructing polysubstituted pyrrolidines. However, it is prone to kinetic vs. thermodynamic control issues.

FAQ: Troubleshooting Selectivity & Yield

Q1: I am getting a mixture of endo and exo diastereomers. How do I shift the ratio?

-

The Science: The endo transition state is often favored by secondary orbital interactions (kinetic control), while the exo product is thermodynamically more stable due to reduced steric repulsion.

-

Optimization Protocol:

-

Temperature: Lower the temperature (to -20°C or 0°C). This raises the energy barrier for reversibility, locking the reaction into the kinetic (endo) pathway [1].

-

Ligand Tuning: If using Ag(I) or Cu(I) catalysts, increase the steric bulk of the phosphine ligand (e.g., switch from PPh3 to a Ferrocene-based ligand). This destabilizes the more crowded transition state.

-

Q2: My conversion is stalled at 50% despite prolonged heating.

-

The Diagnosis: This often indicates catalyst poisoning or ylide decomposition . Azomethine ylides are unstable intermediates.

-

Self-Validating Fix:

-

Step 1: Check the color. A black precipitate indicates metal aggregation (catalyst death).

-

Step 2: Add a mild base (e.g., Cs2CO3) to buffer the system.

-

Step 3: Switch to Sequential Addition . Do not mix all reagents at once. Generate the ylide in situ slowly to keep its concentration low relative to the dipolarophile, preventing side reactions [2].

-

Q3: The enantiomeric excess (ee) is lower than reported in literature.

-

The Cause: "Background reaction." The uncatalyzed thermal cycloaddition is competing with the catalyzed pathway.

-

Solution: Lower the temperature and increase catalyst loading (from 2 mol% to 5 mol%). Ensure the solvent is strictly anhydrous; water can facilitate the non-selective pathway.

Data Table: Solvent Effects on Diastereoselectivity (dr)

Effect of solvent polarity on the reaction of imino-esters with maleimides.

| Solvent | Polarity (Dielectric) | Yield (%) | dr (endo:exo) | Technical Insight |

| Toluene | 2.38 | 85 | 90:10 | Non-polar solvents tighten the ion pair, favoring the catalyzed TS. |

| THF | 7.58 | 92 | 75:25 | Coordinating solvents may compete with the ligand for the metal center. |

| DCM | 8.93 | 88 | 80:20 | Good balance of solubility and selectivity. |

| MeCN | 37.5 | 95 | 50:50 | High polarity stabilizes the free ylide, promoting the non-selective background reaction. |

Part 3: Organocatalysis – The "Green" Route

When avoiding transition metals, organocatalysis (e.g., using proline derivatives) is powerful but sensitive to reaction conditions.

Visual 2: Optimization Workflow for Enantioselective Organocatalysis Caption: Iterative loop for optimizing water/solvent ratios in organocatalytic Michael additions.

Technical Insight: In organocatalysis, water is a frenemy.

-

Too much: Hydrolyses the iminium intermediate.

-

Too little: The catalytic cycle stalls because hydrolysis is required to release the product.

-

Optimization: Screen water additives from 0.5 equiv to 5.0 equiv. Often, a "wet" solvent (e.g., reagent grade CHCl3 without drying) provides the optimal trace water [3].

Part 4: Purification – The "Sticky Amine" Problem

Pyrrolidines are secondary amines that interact strongly with the acidic silanols on silica gel, leading to "streaking" or "tailing" and yield loss.

Troubleshooting Guide: Flash Chromatography

-

The Pre-Treatment:

-

Flush the silica column with 1% Triethylamine (Et3N) in hexanes before loading your sample. This neutralizes the acidic sites.

-

-

The Eluent:

-

Use DCM/MeOH/NH4OH (90:9:1) for highly polar derivatives. The ammonium hydroxide competes for the silanol binding sites, displacing your product.

-

-

Alternative:

-

If the product is acid-stable, perform an Acid-Base Extraction first. Dissolve crude in EtOAc, extract into 1M HCl (impurities stay in organic), basify aqueous layer to pH 10, and extract back into DCM. This often removes the need for a column entirely.

-

Part 5: Advanced Protocol (Self-Validating)

Protocol: Ag(I)-Catalyzed Asymmetric [3+2] Cycloaddition Target: 2,3,4-Trisubstituted Pyrrolidine

-

Catalyst Formation (The Critical Step):

-

Mix AgOAc (3 mol%) and Chiral Phosphoramidite Ligand (3.3 mol%) in anhydrous DCM.

-

Validation: Stir for 30 mins. The solution must remain clear. Turbidity implies ligand oxidation or wet solvent.

-

-

Substrate Addition:

-

Add imino-ester (1.0 equiv) and dipolarophile (1.2 equiv).

-

Cool to -20°C .

-

Add Cs2CO3 (5 mol%) as a base additive. Note: This non-obvious step often boosts turnover frequency by deprotonating the pre-ylide.

-

-

Monitoring:

-

Do not rely solely on UV. Use Ninhydrin stain (stains amines/imines) to track the disappearance of the starting imine.

-

-

Quench:

-

Filter through a short pad of Celite to remove silver salts before aqueous workup. This prevents silver emulsions.

-

References

-

BenchChem. (2025).[2][3][4][5] Optimization of reaction conditions for stereoselective pyrrolidine synthesis. Retrieved from

-

National Institutes of Health (NIH). (2020). Tunable [3+2] and [4+2] Annulations for Pyrrolidine and Piperidine Synthesis. PMC7263254. Retrieved from

-

Organic Chemistry Portal. (2023).[6] Organocatalysis: Proline-catalyzed reactions and optimization. Retrieved from

-

American Chemical Society (ACS). (2022).[6] Enantioselective Synthesis of Pyrrolidines by a Phosphine-Catalyzed Cascade. Organic Letters. Retrieved from

Sources

Technical Support Center: N-(Pyrrolidin-2-ylmethyl)propan-2-amine Stability & Degradation

This technical guide addresses the stability and degradation profile of N-(Pyrrolidin-2-ylmethyl)propan-2-amine (CAS: 5452-35-7). As a diamine featuring both a cyclic secondary amine (pyrrolidine) and an acyclic secondary amine (N-isopropyl), this molecule presents a unique "dual-threat" profile regarding oxidation and carbamylation.

Topic: Degradation Pathways & Troubleshooting for this compound Document ID: TS-PYR-5452-DEG Audience: Medicinal Chemists, Process Engineers, Analytical Scientists

Executive Summary: The Stability Profile

This compound is a hygroscopic diamine. Its degradation is driven primarily by oxidative instability at the alpha-carbons and nucleophilic attack on atmospheric carbon dioxide.

-

Primary Risk: Rapid absorption of CO₂ to form carbamates (reversible but alters stoichiometry).

-

Secondary Risk: Oxidative dehydrogenation leading to iminium ions, which subsequently hydrolyze or oxidize to lactams (irreversible).

-

Storage Criticality: Must be stored under Argon/Nitrogen at <4°C.

Interactive Troubleshooting Guide (Q&A)

Issue 1: "I see a +44 Da mass shift in my LC-MS spectrum that disappears upon acidification."

Diagnosis: Carbamate Formation (CO₂ Adduct) Mechanism: The secondary amines in the molecule are strong nucleophiles. Upon exposure to ambient air, they react with CO₂ to form a carbamic acid/carbamate zwitterion. This is a classic artifact in amine analysis.

-

Causality:

-

Validation: The reaction is reversible. Acidifying the mobile phase (e.g., 0.1% Formic Acid) protonates the carbamate, releasing CO₂ and regenerating the parent amine.

Corrective Action:

-

Do not interpret this as a permanent impurity.

-

Protocol: Degas all solvents. Prepare samples in freshly degassed solvent immediately prior to injection.

-

Verify: Add 1 drop of 1M HCl to the sample vial; the +44 Da peak should vanish.

Issue 2: "My sample has turned yellow/brown, and I detect a peak with [M+16] and [M-2]."

Diagnosis: Oxidative Dehydrogenation & N-Oxide Formation Mechanism:

-

[M+16] (N-Oxide): Direct oxidation of the pyrrolidine nitrogen or the exocyclic amine by peroxides in aged solvents or atmospheric oxygen.

-

[M-2] (Imine/Enamine): Oxidative dehydrogenation at the

-carbon (C5 of the pyrrolidine ring or the benzylic-like methylene). This imine is a reactive intermediate that leads to polymerization (color change).

Corrective Action:

-

Solvent Check: Ensure solvents (THF, Ethers) are peroxide-free.

-

Storage: Store the compound as a salt (e.g., dihydrochloride) rather than the free base. The protonated ammonium form is significantly more resistant to oxidation.

Issue 3: "I see a stable impurity at [M+14] Da."

Diagnosis: Lactam Formation (Oxidation to Carbonyl) Mechanism: The [M-2] iminium intermediate (described above) reacts with water to form a hemiaminal, which further oxidizes to a lactam (cyclic amide).

-

Pathway: Pyrrolidine

-

Note: This transformation is irreversible and increases polarity.

Degradation Pathways Visualization

The following diagram details the mechanistic flow from the parent molecule to its primary degradants.

Figure 1: Mechanistic map showing the divergence between reversible CO₂ absorption (Yellow) and irreversible oxidative degradation (Red).

Experimental Protocols: Forced Degradation

To validate the stability indicating method for this molecule, perform the following stress tests.

Protocol A: Oxidative Stress (Peroxide)

Purpose: Simulate accelerated aging and identify N-oxide/Lactam susceptibility.

-

Preparation: Dissolve 5 mg of this compound in 1 mL of Acetonitrile/Water (50:50).

-

Stressing: Add 100

L of 3% -

Incubation: Store at Room Temperature for 2 hours.

-

Quenching: Add 100

L of 10% Sodium Metabisulfite solution (essential to prevent column damage). -

Analysis: Inject on LC-MS. Look for peaks at M+16 (N-oxide) and M+14 (Lactam).

Protocol B: Carbamate Verification

Purpose: Distinguish between impurity and CO₂ adduct.

-

Preparation: Dissolve 5 mg of compound in non-degassed Methanol.

-

Control: Inject immediately. Note the peak area of [M+44].

-

Treatment: Bubble Nitrogen gas through the solution for 5 minutes OR add 10

L Formic Acid. -

Re-analysis: Inject immediately.

-

Result: The [M+44] peak should decrease by >90% or disappear.

Quantitative Data Summary

| Degradant Type | Mass Shift ( | Cause | Reversibility | Prevention Strategy |

| Carbamate | +44 | CO₂ absorption | Yes (Acid/Heat) | Store under Argon; Use acidic mobile phase. |

| N-Oxide | +16 | Peroxides/Oxygen | No | Use peroxide-free solvents; Store at -20°C. |

| Iminium | -2 | Dehydrogenation | No | Protect from light; Store as HCl salt. |

| Lactam | +14 | Oxidation + Hydrolysis | No | Exclude moisture and oxygen. |

References

-

Barnes, K., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research.

-

Friesen, A., et al. (2020).[1] Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes. Journal of Analytical Methods in Chemistry.

-

BenchChem. (2025).[2] A Comparative Guide to the Stability of Pyrrolidine Derivatives.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21005728, this compound.

Sources

Technical Support Center: TLC Monitoring for N-(Pyrrolidin-2-ylmethyl)propan-2-amine

Case ID: TLC-DIAMINE-001 Status: Active Assigned Specialist: Senior Application Scientist, Chromatography Division

Executive Summary

Monitoring the synthesis of N-(Pyrrolidin-2-ylmethyl)propan-2-amine presents a dual challenge common to aliphatic polyamines:

-

"The Ghost Effect" (Detection): The molecule lacks a conjugated

-system, rendering it invisible under standard UV (254 nm) light. -

"The Comet Effect" (Separation): The presence of two secondary amine centers creates a high affinity for acidic silanol groups on silica gel, resulting in severe tailing (streaking) that masks reaction progress.

This guide provides the specific protocols required to visualize this molecule and achieve spot resolution, moving beyond standard "textbook" TLC methods.

Module 1: Visualization (The "Ghost" Effect)

User Issue: "I spotted my reaction mixture, but the TLC plate looks empty under the UV lamp."

Root Cause Analysis

Standard TLC visualization relies on fluorescence quenching. The silica plate contains a fluorescent indicator (e.g., F254) that glows green under UV light. Organic molecules with conjugated double bonds (e.g., benzene rings) absorb this UV light, appearing as dark spots.

This compound is a fully saturated aliphatic diamine. It does not absorb UV light at 254 nm. You cannot "see" it without chemical derivatization.

Protocol: The Ninhydrin Dip (Primary Method)

Ninhydrin is the gold standard for this molecule. It reacts with the secondary amines to form a colored complex (Ruhemann’s purple or yellow/orange for cyclic/secondary amines).[1][2]

Reagent Preparation:

-

Solvent: Ethanol or n-Butanol (100 mL)

-

Active Agent: Ninhydrin (0.3 g)

-

Acidifier: Acetic Acid (3 mL) – Crucial for reaction kinetics.

Step-by-Step Procedure:

-

Elute: Run the TLC plate in the appropriate solvent system (see Module 2).

-

Dry: Ensure all mobile phase amines (like ammonia or triethylamine) are evaporated. Failure to do this will turn the entire background purple.

-

Dip: Submerge the plate quickly into the Ninhydrin solution.

-

Heat: Heat with a heat gun at ~110°C.

-

Result: The product (diamine) will appear as a distinct reddish-purple or deep orange spot.

Alternative Visualization Methods

| Method | Specificity | Color | Notes |

| Iodine Chamber | General (Lipophilic) | Brown/Yellow | Reversible. Good for a "quick check" before destructive staining. |

| KMnO₄ Stain | Oxidizable Groups | Yellow on Purple | Works, but less sensitive than Ninhydrin for this specific amine. |

| Dragendorff | Tertiary/Secondary Amines | Orange/Red | High specificity for alkaloids.[3] Can be used if Ninhydrin is ambiguous. |

Module 2: Chromatography & Tailing (The "Magnet" Effect)

User Issue: "My product isn't a spot; it's a long streak starting from the baseline."

The Mechanism of Tailing

Silica gel is slightly acidic due to surface silanol groups (

Visualizing the Interaction

Figure 1: Mechanism of amine tailing on silica and the corrective action of basic modifiers.

Recommended Solvent Systems

To resolve this diamine, you must use a polar mobile phase with a basic modifier .

| System Type | Composition (v/v) | Application |

| Standard Polar | DCM : MeOH : NH₄OH (90:10:1) | Start here. Good general separation for diamines. |

| High Polarity | DCM : MeOH : NH₄OH (80:20:2) | Use if the product ( |

| Alternative | CHCl₃ : MeOH : TEA (90:10:1) | Use if DCM fails. Triethylamine (TEA) is a stronger modifier than ammonia. |

Critical Technique Tip: If using Triethylamine (TEA), you must dry the plate thoroughly with a heat gun before dipping in Ninhydrin. Residual TEA will react with Ninhydrin to turn the whole plate purple, obscuring your spots.

Module 3: Reaction Monitoring Strategy

User Issue: "How do I distinguish the Starting Material (SM) from the Product?"

Reaction Context

Assuming a typical synthesis route (e.g., reductive amination of pyrrolidine-2-carbaldehyde with isopropylamine, or deprotection):

-

Starting Material (SM): Likely less polar (if protected) or mono-amine.

-

Product: Diamine (Most polar species).

Troubleshooting Workflow

Figure 2: Decision tree for optimizing TLC conditions for aliphatic amines.

Differentiation Protocol

-

Co-Spotting: Always run three lanes: [SM] | [Co-Spot] | [Reaction Mix].

-

Why? Small shifts in

are hard to see in separate lanes. The "dumbbell" shape in the co-spot lane confirms separation.

-

-

Color Change:

-

Primary amines (e.g., Isopropylamine SM) often stain Blue/Purple with Ninhydrin.

-

Secondary amines (Product) often stain Red/Orange/Yellow (especially cyclic ones like prolines), though this can vary. Look for a distinct color shift.

-

References

-